Azetidine-1-carbothiohydrazide

Description

Properties

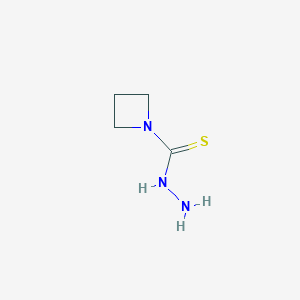

Molecular Formula |

C4H9N3S |

|---|---|

Molecular Weight |

131.20 g/mol |

IUPAC Name |

azetidine-1-carbothiohydrazide |

InChI |

InChI=1S/C4H9N3S/c5-6-4(8)7-2-1-3-7/h1-3,5H2,(H,6,8) |

InChI Key |

SOWGDNJBRLBAGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(=S)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl) tend to lower melting points compared to electron-donating groups (e.g., 4-methoxybenzyl) .

- Yield Variability: Bulky substituents (e.g., diethylaminoethyl) reduce reaction yields due to steric hindrance during condensation .

- Synthetic Methods: Most analogs are synthesized via refluxing ketones with thiosemicarbazides in ethanol, followed by crystallization .

SAR Insights :

- Anticancer Activity : Chlorobenzyl derivatives show enhanced cytotoxicity, likely due to improved membrane permeability .

- Antiviral Activity : Thiazole-aniline moieties in hydrazinecarbothioamides exhibit broad-spectrum antiviral effects, including anti-HIV activity .

- Enzyme Inhibition : Pyrrolidinyl groups in benzimidazole derivatives enhance binding to enzymatic active sites (e.g., cyclooxygenase) .

Physicochemical and Spectroscopic Comparisons

Nuclear magnetic resonance (NMR) and infrared (IR) data are critical for confirming structures:

Table 3: Spectroscopic Data for Selected Compounds

Notable Trends:

Q & A

Q. What are the recommended safety protocols for handling Azetidine-1-carbothiohydrazide in laboratory settings?

- Methodological Answer : Safety protocols should align with GHS classifications for flammable solids, acute toxicity, and skin/eye hazards (Category 2). Key measures include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Conduct experiments in fume hoods to avoid inhalation of vapors or dust .

- Emergency procedures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .

- Table 1 : Summary of GHS Hazards

| Hazard Class | Category | Precautionary Measures |

|---|---|---|

| Flammable Solid | 1, 2 | Avoid heat/sparks; store in cool, dry areas |

| Acute Toxicity (Oral) | 4 | Use spill trays and secondary containment |

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm molecular structure, focusing on azetidine ring protons (δ 3.0–4.5 ppm) and thiohydrazide peaks (δ 8.0–10.0 ppm) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., N–H stretch at ~3300 cm, C=S stretch at ~1200 cm) .

- Mass Spectrometry (MS) : High-resolution MS to determine molecular weight (e.g., [M+H] ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design pH-dependent reactivity studies for this compound?

- Methodological Answer :

- Experimental Design :

Variable Selection : Systematically vary pH (2–12) using buffered solutions (e.g., phosphate, acetate) to assess stability/reactivity .

Kinetic Analysis : Monitor reaction rates via UV-Vis spectroscopy at λmax for thiohydrazide degradation products.

Control Groups : Include inert atmospheres (N) to isolate pH effects from oxidation .

- Data Interpretation : Use Arrhenius plots to correlate pH with activation energy, identifying catalytically active protonation states.

Q. What meta-analytical approaches resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Heterogeneity Assessment : Calculate I and H statistics to quantify variability across studies (e.g., I >50% indicates significant heterogeneity) .

- Subgroup Analysis : Stratify data by experimental conditions (e.g., cell lines, concentrations) to identify confounding variables .

- Sensitivity Testing : Exclude outlier studies (e.g., those with high risk of bias) and re-analyze effect sizes using random-effects models .

- Table 2 : Example Meta-Analysis Workflow

| Step | Action | Tool/Statistic |

|---|---|---|

| 1 | Literature Search | PRISMA guidelines |

| 2 | Data Extraction | Standardized forms for IC, assay types |

| 3 | Heterogeneity Test | Cochran’s Q, I |

| 4 | Model Selection | Fixed- vs. random-effects based on I |

Q. How can computational modeling predict the tautomeric behavior of this compound in solution?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries of tautomers (e.g., thione vs. thiol forms) using B3LYP/6-311+G(d,p) basis sets .

- Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate aqueous environments and calculate Gibbs free energy differences.

- Validation : Compare predicted tautomer populations with experimental -NMR chemical shifts in DO .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.